

Guanoxan Sulfate: Application Notes and Protocols for Research

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Compound of Interest

Compound Name: *Guanoxyfen nitrate*

Cat. No.: *B15573597*

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Introduction

It is important to clarify that the compound "**Guanoxyfen nitrate**" does not appear to be a commercially available or scientifically recognized chemical entity. It is highly probable that this is a misnomer for Guanoxan sulfate. Guanoxan is a sympatholytic agent that was previously marketed as an antihypertensive drug under the brand name Envacar. Due to instances of hepatotoxicity, it was withdrawn from the market. However, its unique mechanism of action continues to make it a compound of interest for research in cardiovascular pharmacology and neurobiology.

This document provides detailed application notes and protocols for the research use of Guanoxan sulfate. It is intended for researchers, scientists, and drug development professionals.

Commercial Sources for Guanoxan Sulfate

Guanoxan sulfate (CAS No: 5714-04-5) is available from several commercial suppliers for research purposes. Researchers should always request a Certificate of Analysis to ensure the purity and identity of the compound.

Supplier	Product Name	CAS Number	Notes
LGC Standards	Guanoxan Sulfate	5714-04-5	Reference standards for analytical and research use.[1]
Pharmaffiliates	Guanoxan Sulfate	5714-04-5	Provides pharmaceutical standards, impurities, and metabolites.[2]
Santa Cruz Biotechnology	GUanoxani Sulfas	5714-04-5	For research use only.
CP Lab Safety	Guanoxan Sulfas	5714-04-5	For professional manufacturing, research, and industrial use only.[3]
Mikromol	Guanoxan Sulfate	5714-04-5	API reference standards.

Physicochemical Properties and Safety Information

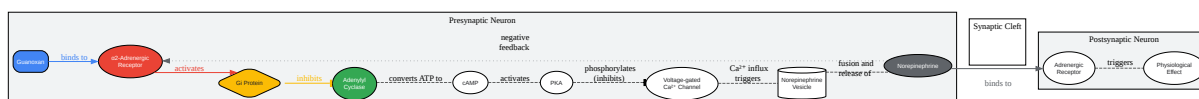
Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₈ N ₆ O ₈ S	[4][5]
Molecular Weight	512.54 g/mol	[4][5]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO	
Storage	Store at 2-8°C, protected from light and moisture.	[2]
Safety Precautions	Harmful if swallowed or inhaled. Causes skin and serious eye irritation.	[6]

Note: Researchers should consult the Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.[6]

Mechanism of Action

Guanoxan is a sympatholytic agent, meaning it inhibits the sympathetic nervous system.[7][8] Its primary mechanism of action is the inhibition of norepinephrine release from presynaptic nerve terminals.[7] This is thought to occur through its activity as an agonist at α_2 -adrenergic receptors, which are presynaptic autoreceptors that provide negative feedback on norepinephrine release.[9][10][11][12][13][14] By stimulating these receptors, Guanoxan reduces sympathetic outflow from the central nervous system, leading to vasodilation and a decrease in blood pressure.[7][15][16]

Signaling Pathway of Guanoxan at the Presynaptic Nerve Terminal



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Guanoxan's inhibitory effect on norepinephrine release.

Experimental Protocols

In Vitro Adrenergic Receptor Binding Assay

This protocol is a generalized method to determine the binding affinity of Guanoxan sulfate to α_2 -adrenergic receptors.

Materials:

- Guanoxan sulfate
- Cell membranes expressing the α 2-adrenergic receptor subtype of interest
- Radioligand (e.g., [3 H]-Rauwolscine or [3 H]-Yohimbine)
- Non-specific binding control (e.g., high concentration of unlabeled yohimbine)
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
- Wash buffer (ice-cold)
- 96-well microplates
- Glass fiber filters
- Cell harvester
- Scintillation counter

Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Radioligand + Assay Buffer + Cell membranes
 - Non-specific Binding: Radioligand + Non-specific binding control + Cell membranes
 - Competitive Binding: Radioligand + Varying concentrations of Guanoxan sulfate + Cell membranes
- Incubation: Incubate the plate at room temperature for 60-90 minutes.

- **Harvesting:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- **Counting:** Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of Guanoxan sulfate concentration to determine the IC_{50} , from which the K_i can be calculated.

In Vitro Norepinephrine Release Assay

This protocol outlines a general method to assess the effect of Guanoxan sulfate on norepinephrine release from cultured neuronal cells (e.g., PC12 or SH-SY5Y cells).

Materials:

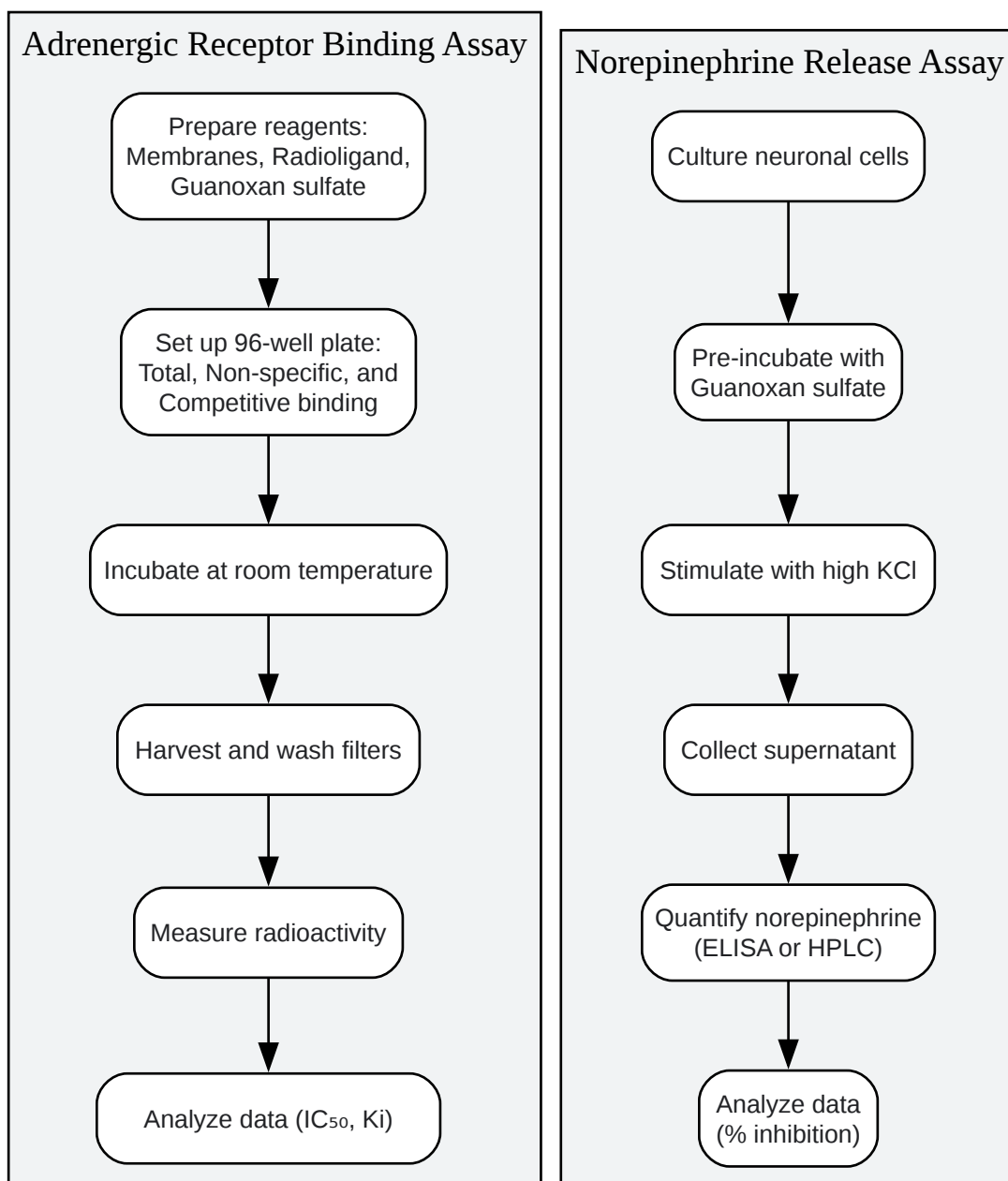
- Guanoxan sulfate
- Neuronal cell line
- Cell culture medium
- Krebs-Ringer buffer (or similar physiological salt solution)
- Depolarizing agent (e.g., high concentration of KCl)
- Norepinephrine ELISA kit or HPLC with electrochemical detection
- 96-well cell culture plates

Procedure:

- **Cell Culture:** Plate neuronal cells in 96-well plates and allow them to adhere and differentiate if necessary.

- **Pre-incubation:** Wash the cells with Krebs-Ringer buffer and then pre-incubate with varying concentrations of Guanozan sulfate for 15-30 minutes.
- **Stimulation:** Stimulate norepinephrine release by adding a high-potassium Krebs-Ringer buffer. Include a non-stimulated control.
- **Sample Collection:** After a short incubation period (e.g., 5-10 minutes), collect the supernatant.
- **Norepinephrine Quantification:** Measure the concentration of norepinephrine in the supernatant using an ELISA kit or HPLC.
- **Data Analysis:** Normalize the amount of norepinephrine released to the total protein content in each well. Compare the release in the presence of Guanozan sulfate to the control to determine its inhibitory effect.

Experimental Workflow for In Vitro Assays



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Workflow for in vitro characterization of Guanoan sulfate.

Hepatotoxicity Considerations

The withdrawal of Guanoan from the market was due to reports of liver toxicity.[4] The exact mechanisms of Guanoan-induced hepatotoxicity are not well-elucidated but are an important area of research.[17][18] Researchers using Guanoan, particularly in in vivo studies, should

be aware of this potential and may consider incorporating assessments of liver function (e.g., measuring serum ALT and AST levels) and histology into their experimental design. The mechanisms of drug-induced liver injury can be complex, involving factors such as the formation of reactive metabolites, mitochondrial dysfunction, and immune responses.[18][19][20][21]

This document is intended to serve as a starting point for researchers interested in utilizing Guanoxan sulfate in their studies. It is crucial to consult the primary literature and adapt these generalized protocols to specific experimental needs and conditions.

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